(2-Methyl-1,4-phenylene)diboronic acid
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Overview
Description
(2-Methyl-1,4-phenylene)diboronic acid is an organic compound with the molecular formula C8H12B2O4. It is a diboronic acid derivative of toluene, where two boronic acid groups are attached to the benzene ring at the 1 and 4 positions, with a methyl group at the 2 position. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,4-phenylene)diboronic acid typically involves the borylation of 2-methyl-1,4-dibromobenzene. A common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into the corresponding boronic esters or alcohols.
Substitution: It participates in electrophilic aromatic substitution reactions, where the boronic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of halogenating agents or other electrophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions include phenols, quinones, boronic esters, and various substituted aromatic compounds .
Scientific Research Applications
(2-Methyl-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological systems.
Mechanism of Action
The mechanism by which (2-Methyl-1,4-phenylene)diboronic acid exerts its effects involves the formation of boron-oxygen bonds. These bonds are highly stable and can interact with various molecular targets. In biological systems, the compound can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design and molecular recognition applications .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single boronic acid group attached to a benzene ring.
1,4-Phenylenediboronic acid: Similar to (2-Methyl-1,4-phenylene)diboronic acid but without the methyl group.
2-Methylphenylboronic acid: Contains a single boronic acid group and a methyl group on the benzene ring.
Uniqueness: this compound is unique due to the presence of two boronic acid groups and a methyl group, which provides distinct reactivity and properties. This makes it particularly useful in applications requiring multiple boron interactions, such as in the synthesis of complex polymers and materials .
Properties
Molecular Formula |
C7H10B2O4 |
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Molecular Weight |
179.78 g/mol |
IUPAC Name |
(4-borono-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10B2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-13H,1H3 |
InChI Key |
XKBMCCFNINCGMY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)B(O)O)C)(O)O |
Origin of Product |
United States |
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